
2,5-Dimethoxy-4'-methyl-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethoxy-4’-methyl-1,1’-biphenyl is an organic compound belonging to the biphenyl family It is characterized by the presence of two methoxy groups and a methyl group attached to the biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxy-4’-methyl-1,1’-biphenyl typically involves the Friedel-Crafts alkylation reaction. This reaction uses an alkyl halide and a Lewis acid catalyst, such as aluminum chloride, to introduce the methyl group onto the biphenyl structure. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of 2,5-Dimethoxy-4’-methyl-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, continuous flow systems, and stringent quality control measures to produce the compound in bulk quantities. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product .
化学反応の分析
Types of Reactions
2,5-Dimethoxy-4’-methyl-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The biphenyl structure can be reduced to form cyclohexyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the biphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine, chlorine, and various alkyl halides are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Halogenated biphenyls and alkylated derivatives.
科学的研究の応用
2,5-Dimethoxy-4’-methyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of advanced materials and as a component in specialty chemicals
作用機序
The mechanism of action of 2,5-Dimethoxy-4’-methyl-1,1’-biphenyl involves its interaction with specific molecular targets. The methoxy groups and the biphenyl structure allow it to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed effects .
類似化合物との比較
Similar Compounds
2,5-Dimethoxy-4-methylamphetamine (DOM): A psychedelic compound with similar methoxy and methyl substitutions.
2,5-Dimethoxy-4-bromoamphetamine (DOB): Another psychedelic compound with a bromine substitution.
2,5-Dimethoxy-4-methylphenylcyclopropylamine (DMCPA): A lesser-known psychedelic drug.
Uniqueness
2,5-Dimethoxy-4’-methyl-1,1’-biphenyl is unique due to its specific substitution pattern on the biphenyl structure, which imparts distinct chemical and physical properties.
特性
CAS番号 |
58005-86-0 |
|---|---|
分子式 |
C15H16O2 |
分子量 |
228.29 g/mol |
IUPAC名 |
1,4-dimethoxy-2-(4-methylphenyl)benzene |
InChI |
InChI=1S/C15H16O2/c1-11-4-6-12(7-5-11)14-10-13(16-2)8-9-15(14)17-3/h4-10H,1-3H3 |
InChIキー |
GJLJFKDTYCSJHJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=C(C=CC(=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{2-[(4-Octylphenyl)sulfanyl]phenyl}acetic acid](/img/structure/B14627185.png)
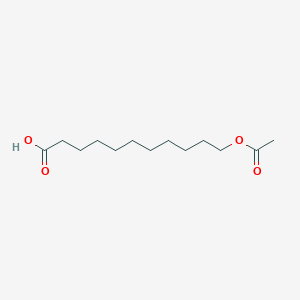
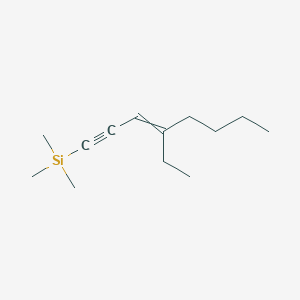
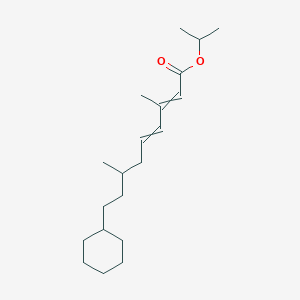
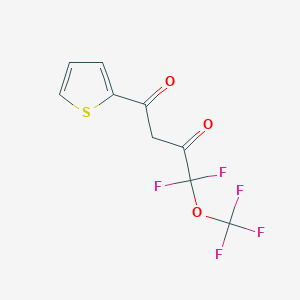
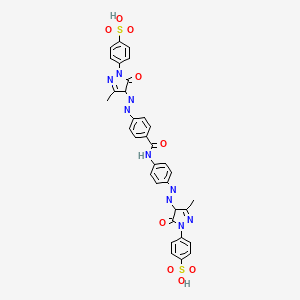


![Methanone, (1-butyl-5-methoxy-2-phenyl-1H-benz[g]indol-3-yl)phenyl-](/img/structure/B14627248.png)
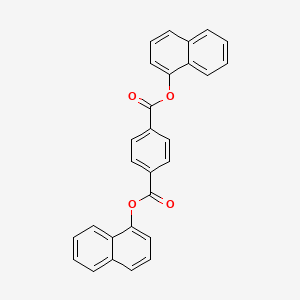
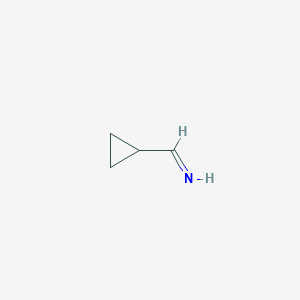
![2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-3,1-benzoxazin-4-one](/img/structure/B14627261.png)
![Methyl [amino(methylsulfanyl)methyl]carbamate](/img/structure/B14627271.png)

